4,6-Dichloro-2-(propan-2-yl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 4th and 6th positions and an isopropyl group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-(propan-2-yl)pyrimidine can be synthesized through several methods. One common approach involves the chlorination of 2-(propan-2-yl)pyrimidine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce chlorine atoms at the 4th and 6th positions of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction conditions to ensure efficient production. The compound is usually stored at low temperatures and in sealed containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-(propan-2-yl)pyrimidine.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines with various functional groups replacing the chlorine atoms.
Reduction Reactions: The primary product is 2-(propan-2-yl)pyrimidine.
Oxidation Reactions: The products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4,6-Dichloro-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the isopropyl group at the 2nd position.
2-Isopropylpyrimidine: Lacks the chlorine atoms at the 4th and 6th positions.
4,6-Dichloro-2-methylpyrimidine: Has a methyl group instead of an isopropyl group at the 2nd position.
Uniqueness
4,6-Dichloro-2-(propan-2-yl)pyrimidine is unique due to the combination of chlorine atoms and the isopropyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4,6-dichloro-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKQOQFSXBYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498369 |
Source
|
Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1850-98-2 |
Source
|
Record name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-(propan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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